1-Methyl-3-phenyl-1H-pyrazole
Overview
Description
1-Methyl-3-phenyl-1H-pyrazole is a compound with the molecular weight of 158.2 . It is a solid or semi-solid or liquid at room temperature . The IUPAC name for this compound is 1-methyl-3-phenyl-1H-pyrazole .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of 1-Methyl-3-phenyl-1H-pyrazole consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
1-Methyl-3-phenyl-1H-pyrazole is a solid or semi-solid or liquid at room temperature .Scientific Research Applications
1. Medicinal Chemistry and Drug Discovery Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . Pyrazole derivatives have been found to have numerous biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
4. Synthesis of Pyrazole Derivatives “1-Methyl-3-phenyl-1H-pyrazole” is used to produce “3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde” at the temperature of 90-100°C with reagent phosphorus oxychloride .
5. Biological Activity Pyrazole derivatives have been found to have numerous biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
6. Synthesis of Pyrazole Derivatives A specific derivative of “1-Methyl-3-phenyl-1H-pyrazole”, namely “5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide”, has been synthesized and studied for its effects on 4 T1 cells . The mechanism was discussed as causing 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
7. Antileishmanial and Antimalarial Activities Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
8. Synthesis of Azapentalenes Pyrazole derivatives have also been used in the synthesis of azapentalenes . The azido group substituted ortho to the pyrazole of 30 has been used, and the respective amine via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .
Safety And Hazards
Future Directions
The future directions for the study and application of pyrazole compounds like 1-Methyl-3-phenyl-1H-pyrazole are vast. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
1-methyl-3-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-8-7-10(11-12)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQUNJMVAKJGKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188200 | |
Record name | 1-Methyl-3-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenyl-1H-pyrazole | |
CAS RN |
3463-26-1 | |
Record name | 1-Methyl-3-phenylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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